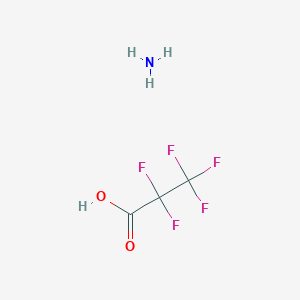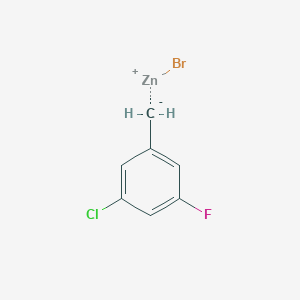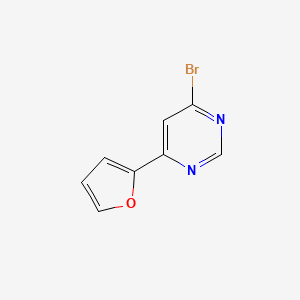![molecular formula C9H14F2N2O2 B14880193 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangement reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure and properties make it a candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-One Derivatives: These compounds have similar spirocyclic structures and are used in the development of anti-ulcer agents.
2,8-Diazaspiro[4.5]decan-1-One Derivatives: These compounds are potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) and have applications in treating inflammatory diseases.
Uniqueness
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H14F2N2O2 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
9-(2,2-difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H14F2N2O2/c10-7(11)5-13-3-4-15-9(8(13)14)1-2-12-6-9/h7,12H,1-6H2 |
Clé InChI |
IJKSDPYPOSJVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12C(=O)N(CCO2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


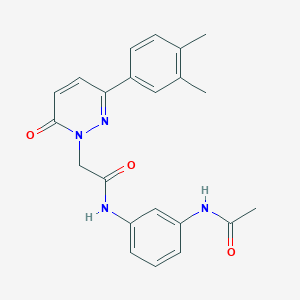

![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)


![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
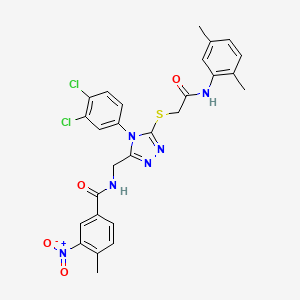
![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
